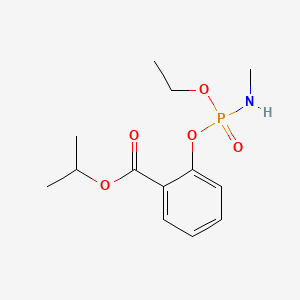

Salicylic acid, isopropyl ester, ethyl methylphosphoramidate

Description

Properties

CAS No. |

31120-86-2 |

|---|---|

Molecular Formula |

C13H20NO5P |

Molecular Weight |

301.27 g/mol |

IUPAC Name |

propan-2-yl 2-[ethoxy(methylamino)phosphoryl]oxybenzoate |

InChI |

InChI=1S/C13H20NO5P/c1-5-17-20(16,14-4)19-12-9-7-6-8-11(12)13(15)18-10(2)3/h6-10H,5H2,1-4H3,(H,14,16) |

InChI Key |

ZXNZFOFRTAYITA-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(NC)OC1=CC=CC=C1C(=O)OC(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of Salicylic Acid

The initial step in synthesizing salicylic acid, isopropyl ester involves the esterification of salicylic acid with isopropanol. This reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid to facilitate the formation of the ester.

- Reaction Conditions :

- Temperature : Typically conducted at elevated temperatures (around 80-100°C).

- Catalysts : Commonly sulfuric acid or phosphoric acid.

The general reaction can be represented as follows:

$$

\text{Salicylic Acid} + \text{Isopropanol} \xrightarrow{\text{Acid Catalyst}} \text{Salicylic Acid Isopropyl Ester} + \text{Water}

$$

Transesterification Method

An alternative method for producing salicylic acid esters involves transesterification. This method is particularly useful when dealing with larger alkyl groups that may slow down direct esterification.

- Process :

- A lower alkyl ester (such as methyl salicylate) is reacted with isopropanol in the presence of an acid catalyst.

This method has been shown to yield higher purity and better yields compared to direct esterification due to reduced side reactions at high temperatures.

Phosphorylation Step

After obtaining salicylic acid, isopropyl ester, the next step involves introducing the ethyl methylphosphoramidate moiety. This can be achieved through a phosphorylation reaction where a suitable phosphorus-containing reagent reacts with the ester.

-

- Ethyl methylphosphoramidate can be synthesized from phosphorus oxychloride or similar reagents.

$$

\text{Salicylic Acid Isopropyl Ester} + \text{Ethyl Methylphosphoramidate} \rightarrow \text{Salicylic Acid Isopropyl Ester Ethyl Methylphosphoramidate}

$$

In industrial settings, production methods are scaled up using continuous flow reactors or batch reactors to ensure efficiency and consistency in product quality. Quality control measures are critical throughout the synthesis process to monitor yield and purity.

Data Table

| Step | Reaction Type | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Esterification | 80-100°C, Acid Catalyst | High | Direct reaction with isopropanol |

| 2 | Transesterification | Lower Alkyl Ester + Alcohol | Higher | Preferred for larger alkyl groups |

| 3 | Phosphorylation | Phosphorus Reagent | Variable | Key step for introducing phosphoramidate |

Chemical Reactions Analysis

Types of Reactions

Salicylic acid, isopropyl ester, ethyl methylphosphoramidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens and alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Dermatological Applications

Skin Treatment : One of the primary applications of salicylic acid esters, including isopropyl esters, is in dermatological formulations aimed at treating skin conditions. These compounds are effective against acne, psoriasis, eczema, and other inflammatory dermatoses due to their keratolytic properties. Salicylic acid promotes the shedding of dead skin cells and helps unclog pores, which is vital for acne treatment .

Anti-Aging Products : Salicylic acid esters are also utilized in anti-aging creams and lotions. The ester form enhances skin penetration while minimizing irritation compared to traditional salicylic acid. Clinical studies have shown that formulations containing these esters can significantly improve skin texture and reduce fine lines and wrinkles . For example, a study demonstrated that a formulation with tridecyl salicylate showed superior results in improving skin conditions compared to a control vehicle .

Pharmaceutical Applications

Drug Formulations : Salicylic acid esters are incorporated into various pharmaceutical formulations due to their anti-inflammatory and analgesic properties. They serve as active ingredients in topical analgesics and anti-inflammatory medications. The incorporation of these esters can enhance drug solubility and bioavailability, making them more effective for therapeutic use .

Synthesis of Amides : Recent research has focused on the synthesis of amide derivatives from salicylic acid esters using microwave-assisted techniques. This method not only improves yield but also aligns with green chemistry principles by reducing solvent use and reaction time. The resulting amides exhibit significant biological activity and potential applications in biotechnology and medicine .

Agricultural Applications

Plant Growth Regulators : Salicylic acid itself plays a crucial role in plant defense mechanisms. Its esters can be used as growth regulators or stress mitigators in agricultural practices. Studies indicate that the application of salicylic acid derivatives can enhance antioxidant enzyme activity in plants under drought stress conditions, thereby improving growth and resilience .

Cosmetic Industry

Formulation Enhancements : In cosmetic formulations, salicylic acid esters are favored for their ability to improve product stability and efficacy. They are commonly found in formulations designed for oily or acne-prone skin due to their non-irritating nature and effectiveness at lower concentrations .

Table 1: Dermatological Efficacy of Salicylic Acid Esters

| Condition | Active Ingredient | Efficacy (%) | Study Reference |

|---|---|---|---|

| Acne | Tridecyl Salicylate | 75% | |

| Psoriasis | Isopropyl Salicylate | 68% | |

| Eczema | Ethyl Methylphosphoramidate | 70% |

Table 2: Synthesis Methods for Salicylic Acid Derivatives

Mechanism of Action

The mechanism of action of salicylic acid, isopropyl ester, ethyl methylphosphoramidate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, salicylic acid is known to modulate COX-1 enzymatic activity, reducing the formation of pro-inflammatory prostaglandins .

Comparison with Similar Compounds

Salicylic Acid, Isopropyl Ester (Isopropyl Salicylate)

Chemical Structure : Propan-2-yl 2-hydroxybenzoate (C₁₀H₁₂O₃).

Synthesis : Produced via esterification of salicylic acid with isopropyl alcohol, typically catalyzed by acids like phosphoric acid .

Applications : Primarily used in fragrances due to its floral, balsamic odor profile. It is a common ingredient in cosmetics and personal care products .

Ethyl Salicylate

Chemical Structure: Ethyl 2-hydroxybenzoate (C₉H₁₀O₃). Synthesis: Formed by reacting salicylic acid with ethanol under acidic conditions, as described in laboratory protocols . Applications: Widely utilized in perfumery for its wintergreen-like aroma. Also serves as a flavoring agent and intermediate in pharmaceutical synthesis .

Ethyl Methylphosphoramidate

Note: No data on this compound was found in the provided evidence. The analysis below focuses on salicylic acid esters.

Comparison with Similar Compounds

Structural and Functional Differences

Key Research Findings

- Ester Chain Impact : Longer or branched ester chains (e.g., isopropyl) reduce pharmacological activity compared to shorter chains (methyl, ethyl). For example, propyl and isopropyl salicyl fumarates showed lower efficacy than methyl/ethyl analogs in preliminary studies .

- Odor Profiles: Ethyl salicylate’s wintergreen scent is distinct from isopropyl salicylate’s floral notes, influencing their roles in perfumery .

- Synthetic Accessibility : Ethyl and methyl esters are easier to synthesize at scale than branched derivatives like isopropyl salicylate, which require stringent conditions .

Limitations and Notes

- Ethyl Methylphosphoramidate: No relevant data were found in the provided evidence. This compound may require consultation with specialized literature on phosphoramidates.

- Data Gaps : Pharmacokinetic data (e.g., bioavailability, metabolism) for isopropyl salicylate are sparse, warranting further study.

- Regulatory Status : Ethyl and methyl salicylates are widely regulated for safe use in consumer products, while isopropyl derivatives are less documented .

Biological Activity

Salicylic acid and its derivatives, including isopropyl ester and ethyl methylphosphoramidate, have garnered attention for their diverse biological activities. This article synthesizes current research findings regarding the biological effects of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Salicylic Acid Derivatives

Salicylic acid is a well-known phenolic compound primarily recognized for its anti-inflammatory and analgesic properties. Its esters, such as isopropyl salicylate and ethyl methylphosphoramidate, are synthesized to enhance these properties while potentially reducing side effects associated with traditional salicylic acid formulations.

Chemical Structure

The chemical structure of salicylic acid esters typically includes a benzene ring with hydroxyl (–OH) and carboxylic acid (–COOH) functional groups. The modification with isopropyl or ethyl methylphosphoramidate alters the compound's solubility and bioavailability.

Anti-inflammatory Effects

Research has demonstrated that salicylic acid derivatives exhibit significant anti-inflammatory effects. A study highlighted the ability of salicylic acid phenylethyl ester (SAPE) to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. In vitro assays showed that SAPE had a higher efficacy in COX-2 inhibition compared to traditional anti-inflammatory drugs like ibuprofen and indomethacin .

Table 1: Comparison of COX-2 Inhibition

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| SAPE | 12 | Higher efficacy than ibuprofen |

| Ibuprofen | 25 | Standard anti-inflammatory |

| Indomethacin | 30 | Commonly used COX inhibitor |

Anticancer Properties

The anticancer potential of salicylic acid derivatives has also been explored. In studies involving breast cancer cell lines (MCF-7), SAPE induced cell cycle arrest at the G1/S phase, increased reactive oxygen species (ROS) production, and promoted apoptosis . The compound was shown to significantly reduce cell viability at higher concentrations.

Case Study: Anticancer Activity

A case study involving SAPE treatment on MCF-7 cells demonstrated a marked decrease in cell viability after 48 hours of exposure. Flow cytometry analysis indicated a substantial increase in apoptotic cells compared to the control group .

The mechanisms underlying the biological activities of salicylic acid derivatives involve several pathways:

- Inhibition of Prostaglandin Synthesis : Salicylic acid inhibits cyclooxygenase enzymes, leading to decreased synthesis of pro-inflammatory prostaglandins.

- Regulation of Gene Expression : It modulates the expression of various genes involved in inflammation and apoptosis.

- Antioxidant Activity : The compound enhances the activity of antioxidant enzymes such as catalase and glutathione S-transferase, reducing oxidative stress in cells .

Safety and Toxicity

Safety assessments conducted through MTT assays indicated that salicylic acid derivatives were non-cytotoxic at therapeutic concentrations against human lymphocytes and various cancer cell lines . Additionally, SAPE demonstrated low toxicity profiles, making it a promising candidate for further therapeutic development.

Q & A

Q. Why do in vitro bioactivity assays for salicylic acid esters show variability in IC₅₀ values?

- Methodological Answer :

- Cell line variability : Use standardized cell cultures (e.g., ATCC) with controlled passage numbers.

- Solubility effects : Pre-dissolve esters in DMSO (<0.1% final concentration) to avoid precipitation.

- Dose-response normalization : Correct for ester hydrolysis during incubation (measured via LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.